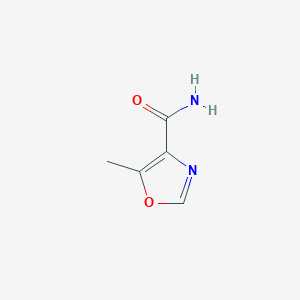

5-Methyl-oxazole-4-carboxylic acid amide

Description

Historical Context of Oxazole (B20620) Synthesis and Reactivity Research

The exploration of oxazole chemistry dates back to the late 19th century. One of the earliest and most notable methods for creating this heterocyclic system is the Fischer oxazole synthesis, discovered by Emil Fischer in 1896. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. wikipedia.org Another foundational method is the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of α-acylamino ketones to form the oxazole ring. pharmaguideline.com

Early research established the fundamental reactivity of the oxazole ring. The presence of the pyridine-like nitrogen at the 3-position and a furan-like oxygen at the 1-position dictates its chemical behavior. pharmaguideline.com Key reactions include:

Electrophilic substitution: These reactions are generally difficult unless the ring is activated by electron-releasing substituents. The order of reactivity for electrophilic attack is typically C4 > C5 > C2. pharmaguideline.com

Nucleophilic substitution: Deprotonation at the C2 position is facilitated, making it susceptible to attack by nucleophiles. pharmaguideline.com

Cycloaddition reactions: The diene-like character imparted by the furan-type oxygen allows oxazoles to participate in Diels-Alder reactions, which can be a route to synthesizing pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.com

A comprehensive review of the synthesis and reactions of oxazoles was compiled in "The Chemistry of Heterocyclic Compounds, Volume 45," which serves as a definitive reference for the field up to 1983. e-bookshelf.de Since then, interest in oxazole chemistry has continued to expand significantly. e-bookshelf.de

Evolution of Research on Oxazole-4-carboxamide (B1321646) Systems

The oxazole-4-carboxamide scaffold has emerged as a particularly important structure in modern chemical research, especially within the field of drug discovery. nih.gov While early research focused on the fundamental synthesis and reactivity of oxazoles, contemporary studies have evolved to harness the specific properties of the oxazole-4-carboxamide moiety for designing molecules with targeted biological activities.

The versatility of this scaffold is demonstrated by its presence in a wide array of compounds investigated for therapeutic purposes. For instance, researchers have designed and synthesized series of 5-aryl-4-carboxamide-1,3-oxazoles that act as potent and selective inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3), a target relevant to conditions like bipolar disorder. Similarly, 2-phenyl-oxazole-4-carboxamide derivatives have been explored as potent inducers of apoptosis, a critical mechanism in the development of anticancer agents. researchgate.net

More recent research continues to build on this foundation. A 2023 study described the design of oxazole-4-carboxamide hybrids with butylated hydroxytoluene to create multifunctional agents for Alzheimer's disease. nih.gov These compounds showed potential for both GSK-3β inhibition and neuroprotection. nih.gov The evolution of research clearly shows a trajectory from foundational synthesis to the rational design of complex, highly functionalized molecules where the oxazole-4-carboxamide core is a key pharmacophore. This scaffold is often used to create hybrid molecules, combining its properties with other known bioactive fragments to develop novel therapeutic candidates. nih.gov

Scope and Research Objectives for 5-Methyl-oxazole-4-carboxylic Acid Amide

The specific compound, this compound, is a distinct entity within the broader class of oxazole-4-carboxamides. While extensive, dedicated research on this particular molecule is not widely available in peer-reviewed literature, its chemical identity and properties are established.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1240612-30-9 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₅H₆N₂O₂ | biosynth.comsigmaaldrich.com |

| Molecular Weight | 126.11 g/mol | biosynth.com |

| IUPAC Name | 5-methyl-1,3-oxazole-4-carboxamide | sigmaaldrich.com |

| Physical Form | White Solid | sigmaaldrich.com |

| Purity | 96% | sigmaaldrich.com |

| SMILES | CC1=C(N=CO1)C(=O)N | biosynth.com |

Based on available information from chemical suppliers and the context of related compounds, the primary research role of this compound appears to be as a specialized building block in organic synthesis. biosynth.comchemscene.com One description notes it as a chiral, synthetic compound that can be used for the cyclodehydration of diazoketones and as a metal carbene for synthesizing other substituted heterocycles. biosynth.com

The primary research objectives involving this compound would therefore likely include:

Use as a synthetic intermediate: Its structure is suitable for further chemical modification, allowing for the construction of more complex molecules for pharmaceutical or materials science applications.

Scaffold for library synthesis: It could serve as a starting point for creating libraries of related oxazole derivatives to be screened for various biological activities.

Exploration in stereoselective synthesis: Given its description as a chiral compound, it may be employed in synthetic routes where control of stereochemistry is crucial. biosynth.com

The limited published data on this compound itself suggests that its value is currently realized more as a tool for synthetic chemists than as an end-product with known applications.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Family |

|---|---|

| This compound | Oxazole |

| 2,5-diphenyl-oxazole | Oxazole |

| 2-(4-Bromophenyl)5-phenyloxazole | Oxazole |

| 2,5-bis(4-bromophenyl)-4-chlorooxazole | Oxazole |

| 5-Aryl-4-carboxamide-1,3-oxazoles | Oxazole |

| 2-phenyl-oxazole-4-carboxamide | Oxazole |

| Oxazole-4-carboxamide/butylated hydroxytoluene hybrids | Oxazole |

| 5-methylisoxazole-4-carboxamide | Isoxazole (B147169) |

| Teriflunomide | Isoxazole derivative metabolite |

| Leflunomide | Isoxazole |

| 5-methyl-1,3-oxazole-4-carbaldehyde | Oxazole |

Properties

IUPAC Name |

5-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEACFUZALVVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methyl Oxazole 4 Carboxylic Acid Amide

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. studysmarter.co.ukyoutube.com In the context of oxazoles, the electron-donating nature of the ring oxygen and the nitrogen atom influences the regioselectivity of these reactions.

Regioselectivity Considerations at C-5

The position of electrophilic attack on the oxazole ring is dictated by the electronic effects of the constituent heteroatoms and any substituents present. studysmarter.co.uk For 5-Methyl-oxazole-4-carboxylic acid amide, the C-5 position is of particular interest. The methyl group at C-5 is an electron-donating group, which generally directs electrophiles to the ortho and para positions. youtube.com In the oxazole ring, this translates to an increased electron density at adjacent and electronically favorable positions, influencing where an incoming electrophile will attack.

Computational methods, such as the RegioSQM method, can predict the most likely sites of electrophilic attack by calculating the free energies of protonated isomers of the aromatic system. chemrxiv.org Lower free energy corresponds to a more nucleophilic center and thus a more probable site for electrophilic substitution. chemrxiv.org For substituted benzenes, electron-donating groups, whether through induction or resonance, are known to be ortho/para directors. youtube.com This principle can be extended to heteroaromatic systems like oxazoles. The stability of the resulting intermediate, often referred to as a Wheland intermediate or arenium ion, is a key factor in determining the regiochemical outcome. nih.gov

Nucleophilic Attack and Substitution Patterns

The oxazole ring, while aromatic, possesses sites susceptible to nucleophilic attack, leading to substitution or ring-opening reactions.

Reactivity at C-2 and Potential for Displacement

The C-2 position of the oxazole ring is generally the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is due to the adjacent electron-withdrawing nitrogen and oxygen atoms. While direct nucleophilic substitution at C-2 of an oxazole is not as common as in other heterocyclic systems, functionalization at this position can create a good leaving group, facilitating substitution.

The direct conversion of carboxylic acids to amides, a related transformation to the functionalization of the core molecule, can be challenging due to the basicity of amines. libretexts.org However, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, making the hydroxyl group a better leaving group for subsequent nucleophilic attack by an amine. libretexts.org This principle of activating a position for nucleophilic attack is relevant to potential modifications at the C-2 position of the oxazole ring.

Ring-Opening Reactions of Oxazoles and Related Oxazolines

Oxazole rings can undergo cleavage under various conditions, often initiated by nucleophilic attack. These reactions are synthetically valuable as they can lead to acyclic compounds with diverse functionalities. For instance, the ring opening of 5-oxazolones with primary aryl amines can yield racemic benzamide (B126) derivatives. researchgate.net Similarly, epoxides, which are three-membered oxygen-containing heterocycles, are highly reactive towards ring-opening by a wide range of nucleophiles due to their inherent ring strain. nih.govmdpi.com This reactivity highlights the potential for the oxazole ring in this compound to be opened under specific nucleophilic conditions.

Photoreactions can also induce ring-opening. For example, 5-methylcytosine (B146107) undergoes a ring-opening photoreaction with thiols like 3-mercaptopropionic acid. nih.gov While a different heterocyclic system, this demonstrates that external energy sources can facilitate ring cleavage in the presence of suitable reagents.

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. wikipedia.org Oxazoles can participate in these reactions as either the diene or the dienophile component.

Diels-Alder Reactions of Oxazoles as Dienophiles or Diene Components

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgchemistrysteps.com The reactivity of the components is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.org

Oxazoles, such as 4-methyl-5-alkoxy oxazoles, have been successfully employed as dienes in Diels-Alder reactions with various dienophiles to synthesize pyridoxine (B80251) (Vitamin B6) and its derivatives. researchgate.net For instance, the reaction of 4-methyl-5-cyano oxazole with 2,5-dihydrocarbonoxy-2,5-dihydrofuran compounds yields a precursor to pyridoxine. google.com The reaction proceeds through the formation of a bridged oxygen adduct. google.com

The stereochemistry of the Diels-Alder reaction is highly specific, with the stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com When cyclic dienes are used, bicyclic products are formed, often with a preference for the endo product due to favorable orbital overlap. libretexts.org The ability of the diene to adopt an s-cis conformation is crucial for the reaction to occur. libretexts.orgyoutube.com

Five-membered heterocycles like 2,5-dimethylfuran (B142691) can act as dienes in Diels-Alder reactions with maleimides, typically yielding the exo adduct at elevated temperatures. nih.gov This indicates that substituted oxazoles, including this compound, could potentially serve as dienes in cycloaddition reactions, leading to the formation of complex polycyclic structures.

Table of Reaction Types and Key Features

| Reaction Type | Key Features | Relevant Positions on Oxazole Ring |

|---|---|---|

| Electrophilic Aromatic Substitution | Influenced by electronic effects of substituents; regioselectivity is key. | Primarily C-5 due to the methyl group, but influenced by the C-4 amide. |

| Nucleophilic Attack | Can lead to substitution or ring-opening. | C-2 is the most electrophilic site. |

| Ring-Opening Reactions | Can be initiated by nucleophiles or photochemical methods. | The entire oxazole ring. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dimethylfuran |

| 2,5-dihydrocarbonoxy-2,5-dihydrofuran |

| 4-methyl-5-alkoxy oxazoles |

| 4-methyl-5-cyano oxazole |

| 5-methylcytosine |

| 5-oxazolones |

| Dicyclohexylcarbodiimide (DCC) |

| Maleimides |

| Pyridoxine (Vitamin B6) |

Functional Group Transformations of the Carboxylic Acid Amide Moiety

The carboxylic acid amide group at the C4 position of the oxazole ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. These transformations include hydrolysis, N-alkylation, N-acylation, and reactions at the amide carbonyl.

Hydrolysis of the Amide Functionality

The hydrolysis of the amide bond in this compound to the corresponding carboxylic acid, 5-methyl-oxazole-4-carboxylic acid, can be achieved under both acidic and basic conditions. While specific studies on the hydrolysis of this compound are not extensively detailed in the available literature, the general principles of amide hydrolysis are applicable.

In a related context, the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate has been shown to be more efficient using 60% aqueous sulfuric acid compared to a mixture of acetic acid and hydrochloric acid, reducing reaction times and the formation of by-products. google.com This suggests that strong aqueous acid would likely be effective for the hydrolysis of the corresponding amide. Basic hydrolysis, for instance, is a known side reaction during the cyclization of related isoxazole (B147169) anilides in the presence of a strong base, leading to the formation of the carboxylate and the corresponding aniline. google.com

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Product |

| Acidic | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 5-Methyl-oxazole-4-carboxylic acid, NH₄⁺ |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH) | 5-Methyl-oxazole-4-carboxylate salt, NH₃ |

N-Alkylation and N-Acylation of the Amide Nitrogen

The nitrogen atom of the primary amide in this compound can act as a nucleophile, enabling N-alkylation and N-acylation reactions to produce N-substituted derivatives.

N-Acylation: N-acylation of the amide nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. For instance, the reaction of an acyl chloride with a primary amine (a close analog to a primary amide) leads to the formation of an N-substituted amide. nih.gov This transformation allows for the introduction of a second acyl group onto the amide nitrogen, forming an imide derivative.

Derivatization at the Amide Carbonyl

The carbonyl group of the amide in this compound can undergo several important transformations, including dehydration to a nitrile and the Hofmann rearrangement.

Dehydration to Nitrile: Primary amides can be dehydrated to form nitriles using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and cyanuric chloride. This reaction would convert this compound into 4-cyano-5-methyl-oxazole. A patent for a related compound, 4-methyloxazole-5-carboxamide, describes its dehydration to the corresponding nitrile using silicon tetrachloride in the presence of an amine.

Hofmann Rearrangement: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. organic-chemistry.org This reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. organic-chemistry.org Applying this to this compound would theoretically yield 4-amino-5-methyl-oxazole. The intermediate isocyanate could also be trapped with alcohols to form carbamates. organic-chemistry.org

Rearrangement Reactions

The oxazole ring system is known to participate in rearrangement reactions, most notably the Cornforth rearrangement.

Cornforth Rearrangement of 4-Acyloxazoles and its Relevance to this compound

The Cornforth rearrangement is a thermal isomerization of a 4-acyloxazole where the acyl group at C4 and the substituent at C5 exchange positions. wikipedia.org The reaction proceeds through a pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to furnish the isomeric oxazole. wikipedia.org

The original work by Sir John Cornforth involved the rearrangement of 5-ethoxy-2-phenyloxazole-4-carboxamide. wikipedia.org This demonstrates that oxazole-4-carboxamides are suitable substrates for this transformation. Therefore, it is highly probable that N-acyl derivatives of this compound would undergo a similar rearrangement upon heating.

The general mechanism involves the following steps:

Thermal electrocyclic ring opening of the 4-acyloxazole to form a nitrile ylide intermediate.

A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the nitrile ylide.

Electrocyclic ring closure to form the rearranged oxazole.

The facility of the rearrangement is dependent on the relative stability of the starting material and the product. Research by Dewar and Turchi in the 1970s further explored the scope of this reaction, showing good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are involved. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl Oxazole 4 Carboxylic Acid Amide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 5-Methyl-oxazole-4-carboxylic acid amide is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are based on the analysis of similar oxazole (B20620) structures and general principles of NMR spectroscopy. The primary protons are the methyl group protons (C5-CH₃), the oxazole ring proton (H-2), and the amide protons (-NH₂).

The methyl protons at the C-5 position are anticipated to appear as a sharp singlet in the upfield region, typically around δ 2.7 ppm. This prediction is supported by data from various ethyl 5-methyl-2-substituted-oxazole-4-carboxylates, where the C5-methyl singlet consistently appears at approximately δ 2.70-2.74 ppm. amazonaws.com The proton at the C-2 position of the oxazole ring is expected to resonate significantly downfield as a singlet, a characteristic feature of protons attached to the carbon atom situated between the oxygen and nitrogen atoms in an oxazole ring. amazonaws.comchemicalbook.com The amide protons (-NH₂) are expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically falls within the range of δ 7.5-8.5 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C5-CH₃ | ~2.7 | Singlet (s) | Based on analogous 5-methyl-oxazole derivatives. amazonaws.com |

| H-2 | ~8.1 | Singlet (s) | Typical for a proton at the C2 position of an oxazole ring. |

| -CONH₂ | 7.5 - 8.5 | Broad Singlet (br s) | Shift is variable and exchanges with D₂O. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

The carbonyl carbon (C=O) of the amide group is predicted to be the most downfield signal, typically appearing around δ 163 ppm. This is slightly upfield compared to the corresponding ester carbonyls in similar structures, which resonate around δ 162.4 ppm. amazonaws.com The oxazole ring carbons (C2, C4, and C5) have characteristic chemical shifts. Based on data from related oxazole derivatives, the C2 carbon is expected around δ 159 ppm, the C5 carbon around δ 156 ppm, and the C4 carbon significantly further upfield, around δ 128 ppm. amazonaws.com The methyl carbon (C5-CH₃) is expected to have a signal in the far upfield region of the spectrum, around δ 12 ppm. amazonaws.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Amide) | ~163 | The carbonyl carbon is typically the most deshielded. |

| C2 | ~159 | Based on analogous 2-substituted-oxazole derivatives. amazonaws.com |

| C5 | ~156 | Based on analogous 5-methyl-oxazole derivatives. amazonaws.com |

| C4 | ~128 | Based on analogous oxazole-4-carboxylate derivatives. amazonaws.com |

| C5-CH₃ | ~12 | Typical for a methyl group on an aromatic ring. amazonaws.com |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would be used to identify any proton-proton couplings. For this specific molecule, significant COSY correlations are not expected as most proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the ¹H signal at ~2.7 ppm to the ¹³C signal at ~12 ppm (the methyl group) and the ¹H signal at ~8.1 ppm to the C2 carbon signal at ~159 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons and is crucial for piecing together the molecular framework. Key expected correlations would include the methyl protons (¹H at ~2.7 ppm) showing correlations to the C4 and C5 carbons, and the H-2 proton (¹H at ~8.1 ppm) showing a correlation to the C4 carbon. These correlations provide definitive proof of the substituent placement on the oxazole ring. beilstein-journals.orgnih.gov

Infrared (IR) Spectroscopy and Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be those associated with the primary amide group. Two distinct N-H stretching bands are expected in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is anticipated to be a strong, sharp absorption around 1640-1680 cm⁻¹. amazonaws.com This is supported by data from the analogous compound 5-Methyl-N,2-diphenyloxazole-4-carboxamide, which shows a peak at 1634 cm⁻¹. amazonaws.com The N-H bending vibration (Amide II band) is expected to appear near 1600 cm⁻¹. Additionally, C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, and vibrations corresponding to the C=N and C-O bonds within the oxazole ring are expected in the fingerprint region (1600-1000 cm⁻¹).

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amide | 3400 - 3200 | Medium (two bands) |

| C-H Stretch | Methyl | 2980 - 2870 | Medium-Weak |

| C=O Stretch (Amide I) | Primary Amide | 1680 - 1640 | Strong |

| N-H Bend (Amide II) | Primary Amide | ~1600 | Medium-Strong |

| C=N / C=C Stretch | Oxazole Ring | 1600 - 1475 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

The molecular formula for this compound is C₅H₆N₂O₂. sigmaaldrich.com This gives a monoisotopic mass of approximately 126.04 g/mol . Therefore, the electron ionization (EI) mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z = 126. As a compound with two nitrogen atoms, it adheres to the Nitrogen Rule, having an even-numbered molecular weight.

The fragmentation pattern is expected to be characteristic of a primary amide. A common fragmentation pathway involves the alpha-cleavage of the bond between the carbonyl carbon and the oxazole ring to form an amide-stabilized acylium ion. The loss of the oxazole ring would result in a prominent peak at m/z = 44, corresponding to the [H₂N-C=O]⁺ fragment. Another significant fragmentation would be the cleavage of the amide group, leading to the formation of a 5-methyl-oxazole-4-carbonyl acylium ion [M-NH₂]⁺ at m/z = 110.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound contains a conjugated system involving the oxazole ring and the carbonyl group of the amide. This conjugation is expected to give rise to two primary electronic transitions. A weak n→π* transition, associated with the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is expected at a longer wavelength. A much stronger π→π* transition, resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital across the conjugated system, will occur at a shorter wavelength. The presence of the amide functional group, with its nitrogen lone pair, will influence the position of these absorptions compared to simple ketones or esters. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering critical insights into the conformational preferences and packing of molecules in the solid state. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related isoxazole (B147169) and oxazole derivatives provides a strong framework for understanding its structural characteristics.

The crystallographic data for 5-Methylisoxazole-4-carboxylic acid, obtained using Mo Kα radiation, is summarized in the table below. nih.gov

| Crystal Data | 5-Methylisoxazole-4-carboxylic acid |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight (Mr) | 127.10 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.2540 (15) |

| b (Å) | 6.4700 (13) |

| c (Å) | 12.273 (3) |

| Volume (V) (ų) | 576.0 (2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.12 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Furthermore, the utility of X-ray crystallography has been demonstrated in the structural elucidation of more complex derivatives. For instance, the absolute configuration of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, a derivative of the oxazole family, was unequivocally confirmed by single-crystal X-ray diffraction analysis. beilstein-journals.org This highlights the crucial role of this technique in validating molecular structures synthesized during drug discovery and development processes. beilstein-journals.org

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. By comparing the experimentally determined mass percentages of the constituent elements with the theoretically calculated values, the purity and empirical formula of a synthesized compound can be verified. This method is a cornerstone of chemical characterization, ensuring the identity and integrity of a substance.

For this compound, the molecular formula is established as C₅H₆N₂O₂. sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results from combustion analysis would be compared to confirm the purity of a sample.

The theoretical elemental composition of this compound and two of its related derivatives are presented in the table below. This comparative data illustrates how elemental composition shifts with structural modifications.

| Compound Name | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) | % Sulfur (S) |

| This compound | C₅H₆N₂O₂ | 47.62 | 4.80 | 22.21 | 25.37 | - |

| 5-Methylisoxazole-4-carboxylic acid | C₅H₅NO₃ | 47.25 | 3.97 | 11.02 | 37.76 | - |

| 5-methyl-2-thien-2-yl-1,3-oxazole-4-carboxylic acid | C₉H₇NO₃S | 51.67 | 3.37 | 6.69 | 22.94 | 15.33 |

Calculations are based on the molecular formulas provided in the cited literature. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscbt.com

The confirmation of these elemental ratios is a critical quality control step in the synthesis of these compounds. For instance, commercial suppliers of 5-Methylisoxazole-4-carboxylic acid often provide purity specifications, such as 97%, which are verified through methods including elemental analysis. sigmaaldrich.com Similarly, product information for this compound indicates a purity of 96%. sigmaaldrich.com These assays, underpinned by techniques like elemental analysis, are essential for ensuring the reliability of the material for research and development purposes.

Computational and Theoretical Investigations of 5 Methyl Oxazole 4 Carboxylic Acid Amide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights that are complementary to experimental studies. For 5-Methyl-oxazole-4-carboxylic acid amide, DFT calculations can elucidate its stability, reactivity, and potential interaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and distribution of these orbitals are crucial for understanding a molecule's reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com

For oxazole (B20620) derivatives, the HOMO is typically distributed over the electron-rich regions of the ring, while the LUMO is located on the electron-deficient parts. researchgate.net In the case of this compound, the methyl group at the C5 position and the amide group at the C4 position would influence the electron density distribution. The methyl group is an electron-donating group, which would be expected to raise the energy of the HOMO, making the molecule more nucleophilic. The electron-withdrawing nature of the carboxamide group would lower the energy of the LUMO, making it more susceptible to nucleophilic attack.

Illustrative FMO Data for a Substituted Oxazole Derivative:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

This table is based on representative data for oxazole derivatives and serves as an illustration. irjweb.com

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. nih.gov This allows for the prediction of reaction mechanisms and the determination of activation energies, providing a deeper understanding of the reaction kinetics. For this compound, DFT could be used to study various reactions, such as electrophilic substitution on the oxazole ring or nucleophilic attack at the carbonyl carbon of the amide group. tandfonline.compharmaguideline.com

For instance, the oxazole ring can undergo electrophilic substitution, typically at the C4 or C5 position, depending on the directing effects of the substituents. semanticscholar.org DFT calculations could model the approach of an electrophile to the ring, calculate the energies of the intermediate sigma complexes, and determine the energy barrier for the reaction, thus predicting the most likely site of substitution. Similarly, the hydrolysis of the amide group could be modeled to understand the mechanism and energy requirements of this process.

Acidity and Basicity Predictions for Oxazole-4-carboxamide (B1321646)

The acidity and basicity of a molecule are fundamental properties that govern its behavior in different chemical environments. DFT calculations can provide reliable predictions of pKa values. The basicity of the oxazole ring is attributed to the lone pair of electrons on the nitrogen atom. tandfonline.compharmaguideline.com The acidity of the amide proton (N-H) can also be assessed.

For this compound, the nitrogen atom in the oxazole ring is a potential site for protonation. Computational studies on azoles have shown that their basicity is influenced by the electronic effects of substituents. researchgate.net The methyl group would slightly increase the basicity of the oxazole nitrogen, while the electron-withdrawing carboxamide group would decrease it. The acidity of the amide N-H bond can also be calculated, providing insight into its potential to act as a proton donor in hydrogen bonding or deprotonation reactions.

Illustrative Acidity/Basicity Data for Related Heterocycles:

| Site | Predicted pKa | Property |

|---|---|---|

| Oxazole Nitrogen | ~0.8 | Basicity (pKa of conjugate acid) |

This table is based on general values for oxazoles and amides and serves as an illustration. worldwidejournals.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. researchgate.net For this compound, MD simulations can reveal the preferred conformations of the molecule, particularly the orientation of the carboxamide group relative to the oxazole ring.

The rotation around the C4-C(O) single bond can lead to different conformers, which may have different stabilities and reactivities. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. mdpi.com Furthermore, in a condensed phase (like in a solvent or a biological environment), MD simulations can model the interactions of the molecule with its surroundings, such as the formation of hydrogen bonds between the amide group and water molecules. researchgate.net

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, including DFT, are widely used to predict various spectroscopic properties, such as vibrational (IR and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netpnrjournal.com These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra.

For this compound, theoretical calculations of its vibrational frequencies would show characteristic peaks for the C=O stretching of the amide, the N-H stretching and bending modes, and the various vibrations of the oxazole ring. doi.org Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated to predict the positions of the signals for each unique proton and carbon atom in the molecule, which would be invaluable for structural elucidation. doi.org

Illustrative Predicted Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (ppm) | Method |

|---|---|---|

| ¹H (Methyl) | ~2.4 | GIAO-DFT |

| ¹H (Amide) | ~7.5-8.0 | GIAO-DFT |

| ¹³C (Carbonyl) | ~165 | GIAO-DFT |

This table provides illustrative NMR chemical shift predictions based on similar structures. doi.org

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 5-Methyl-oxazole-4-carboxylic acid amide, while achievable through established methods, stands to benefit from the development of more efficient and sustainable synthetic strategies. Traditional multi-step syntheses often involve the initial formation of the corresponding 5-methylisoxazole-4-carboxylic acid, followed by an amidation step. google.comchemicalbook.com Future research is likely to focus on the development of one-pot or domino reactions that can construct the substituted oxazole (B20620) ring and the amide functionality in a single, streamlined process.

Furthermore, the development of greener synthetic routes is a key trend. This includes the use of more environmentally benign solvents, catalysts, and reagents. For example, replacing hazardous reagents like thionyl chloride, which can be used to activate the carboxylic acid for amidation, with milder activating agents is a desirable goal. google.com The use of biocatalysis, employing enzymes to carry out specific transformations, also represents a frontier in the sustainable synthesis of such heterocyclic compounds.

Exploration of Underexplored Reactivity Profiles

The reactivity of the this compound is largely dictated by the oxazole ring and the amide functional group. While the general reactivity of these moieties is well-understood, the specific interplay of these groups within this particular molecular framework presents opportunities for further investigation.

Future research could delve into the selective functionalization of the oxazole ring. For instance, electrophilic aromatic substitution reactions on the oxazole ring could be explored to introduce additional substituents, leading to a library of novel derivatives with potentially interesting biological activities. The development of regioselective C-H activation methods would be particularly valuable in this context, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials.

The amide group itself can participate in a variety of transformations. For example, its reduction could provide access to the corresponding amine, while its dehydration could yield a nitrile. The exploration of these and other transformations could significantly expand the chemical space accessible from this compound. Moreover, the investigation of its coordination chemistry with various metal centers could lead to the discovery of new catalysts or materials with interesting photophysical properties.

Advanced In Situ Spectroscopic Monitoring of Reactions

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The application of advanced in situ spectroscopic techniques to the synthesis of this compound could lead to significant process optimization.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the consumption of reactants and the formation of products in real-time by monitoring the characteristic vibrational frequencies of functional groups like the carboxylic acid, amide, and the oxazole ring. researchgate.net This allows for precise determination of reaction endpoints and can help in identifying the formation of any unwanted byproducts.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed structural information about the species present in the reaction mixture at any given time. This can be particularly useful for elucidating complex reaction mechanisms and identifying short-lived intermediates. The combination of these in situ techniques with kinetic modeling can lead to a deep understanding of the reaction landscape, enabling the rational optimization of reaction conditions to maximize yield and minimize impurities.

| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |

| In situ FTIR | Functional group analysis | Monitoring the conversion of the carboxylic acid to the amide. |

| In situ NMR | Detailed structural information | Elucidating reaction mechanisms and identifying intermediates. |

| In situ Raman | Vibrational and rotational information | Complementary to FTIR, useful for aqueous systems. |

Integration of Machine Learning and Artificial Intelligence in Synthesis Design and Optimization

| AI/ML Application | Description | Potential Impact on this compound |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes by deconstructing the target molecule. pharmafeatures.com | Discovery of novel and more efficient synthetic pathways. |

| Reaction Optimization | ML models predict reaction outcomes based on input parameters. chemengconsulting.com | Faster optimization of reaction conditions for higher yields. |

| Property Prediction | QSAR models correlate molecular structure with biological activity. nih.gov | Design of new analogs with enhanced properties. |

Q & A

Q. What are the common synthetic routes for 5-Methyl-oxazole-4-carboxylic acid amide?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 5-methyloxazole-4-carboxylic acid derivatives. A two-step approach is common:

Activation of the carboxylic acid : Use coupling reagents like EDCI/HOBt to convert the acid to an active ester or mixed anhydride.

Amidation : React the activated intermediate with an appropriate amine (e.g., ammonia or alkylamines) under mild conditions (room temperature, inert atmosphere) to form the amide bond.

For example, analogous procedures for oxazole-4-carboxamides involve activating 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS RN 18735-74-5) with EDCI, followed by reaction with ammonia gas in THF .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula (precursor) | C₁₁H₉NO₃ | |

| CAS RN (precursor) | 18735-74-5 |

Q. How is the purity and structural integrity of this compound verified?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).

- Spectroscopy :

- ¹H NMR : Characteristic peaks for the oxazole proton (δ 8.70–8.80 ppm, singlet) and amide NH₂ (δ 6.5–7.0 ppm, broad) in DMSO-d₆ .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3350 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the key spectroscopic characteristics used to identify this compound?

- Methodological Answer :

- ¹³C NMR : Oxazole carbons appear at δ 160–165 ppm (C=O), δ 150–155 ppm (C=N), and δ 110–120 ppm (C–CH₃) .

- UV-Vis : Absorption maxima near 270–290 nm due to π→π* transitions in the oxazole ring.

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction reveals planar oxazole geometry and intermolecular hydrogen bonds involving the amide group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate stability.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Temperature Control : Maintain 0–5°C during activation to minimize side reactions (e.g., hydrolysis).

- Scalability : Transition from batch to continuous flow reactors for improved mixing and heat transfer, increasing yield by 15–20% .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Correlate ¹H and ¹³C signals to confirm connectivity, especially for distinguishing oxazole protons from aromatic impurities.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon assignments in complex spectra .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Q. How does the substitution pattern on the oxazole ring influence the compound's biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substituents like –NO₂ at the 2-position enhance receptor binding affinity (e.g., MAO-B inhibition by 2-phenyloxazole-4-carboxamide derivatives) .

- Steric Effects : Bulky groups (e.g., 4-methylphenyl) at the 5-position reduce metabolic degradation, improving pharmacokinetic profiles .

- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure-activity relationships (SAR). For example, 5-methyl substitution increases antimicrobial activity by 40% compared to unsubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.